Ammonium oleyl sulphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

17209-70-0 |

|---|---|

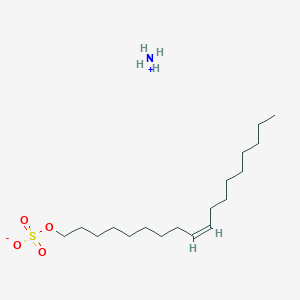

Molecular Formula |

C18H39NO4S |

Molecular Weight |

365.6 g/mol |

IUPAC Name |

azanium;[(Z)-octadec-9-enyl] sulfate |

InChI |

InChI=1S/C18H36O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);1H3/b10-9-; |

InChI Key |

FFZMMILMNFFUCX-KVVVOXFISA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[NH4+] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].[NH4+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[NH4+] |

Other CAS No. |

17209-70-0 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Historical Context of Oleyl Based Surfactant Research

The investigation into surfactants derived from oleochemicals—fats and oils of natural origin—has a history spanning over a century. The foundational component, oleyl alcohol, was first produced via the hydrogenation of oleic acid esters in a process reported in 1904. This early work laid the groundwork for utilizing the C18 unsaturated oleyl chain as a hydrophobic backbone for surfactant molecules.

The broader development of synthetic surfactants, particularly alkyl sulphates, gained momentum in the 1930s. This era marked a shift from traditional soaps to synthetic detergents with improved performance in hard water. Within this context, specific research into ammonium (B1175870) oleyl sulphate emerged. A notable milestone is a 1953 patent that detailed an improved process for preparing high-quality ammonium oleyl sulphate, highlighting its recognized utility even in the mid-20th century. google.com Further research from that period also explored the properties of sodium oleyl sulphate, noting its excellent solubility and detergent capabilities. wikipedia.org The use of sulfamic acid was also identified as a method to directly produce ammonium salts of sulfated higher alcohols. mdpi.com These historical developments underscore the long-standing interest in harnessing the properties of the oleyl group in surfactant applications.

Contemporary Academic Relevance of Anionic Oleyl Sulphates

Established Synthetic Pathways for Oleyl Sulphate Derivatives

The creation of oleyl sulphate derivatives is primarily achieved through two well-established chemical processes: the direct sulphation of the oleyl alcohol precursor and a two-step esterification-sulphonation reaction.

A common pathway to produce related sulphate derivatives, such as sulfosuccinates, involves a two-step process. Initially, an esterification reaction is carried out. For instance, oleyl alcohol or its ethoxylated derivatives can be reacted with maleic anhydride (B1165640) to form a monoester intermediate. mdpi.comripublication.com This is followed by a sulphonation step, where a sulphonating agent like sodium sulphite is introduced to the double bond of the maleic anhydride moiety to yield the final sulfosuccinate (B1259242) product. mdpi.com

Direct sulphation of the hydroxyl group of the unsaturated oleyl alcohol is another primary method. This process is complicated by the presence of the carbon-carbon double bond in the oleyl chain, which can also react with strong sulphating agents. epo.org To selectively target the hydroxyl group, specific reagents and conditions are necessary. Agents such as sulfur trioxide, chlorosulfonic acid, and sulfamic acid are employed. engrxiv.orgresearchgate.net The resulting intermediate, oleyl sulfuric acid, is highly unstable and requires immediate neutralization to yield the stable sulphate salt. engrxiv.org

The foundational starting material for these surfactants is oleyl alcohol. chemicalbook.com Oleyl alcohol is an unsaturated fatty alcohol that can be sourced naturally from fish oils or produced synthetically. chemicalbook.com A common synthetic method is the Bouveault–Blanc reduction of an oleic acid ester, such as ethyl oleate (B1233923), using sodium and an alcohol like ethanol. chemicalbook.comorgsyn.org Alternatively, industrial production can involve the high-pressure catalytic hydrogenation of suitable oils or fatty acids. engrxiv.org For applications where preserving the double bond is critical, reduction using metallic sodium is often preferred over hydrogenation methods that can saturate the molecule. engrxiv.org Oleyl alcohol serves as a versatile precursor, not only for sulphates but also for a variety of other derivatives used as emulsifiers, emollients, and lubricants. chemicalbook.comrasayanjournal.co.in

Advanced Approaches to Ammonium Counter-Ion Integration

The identity of the counter-ion is crucial to the final properties of the surfactant. While sodium is a common counter-ion, resulting from neutralization with sodium hydroxide (B78521) engrxiv.org, the integration of an ammonium counter-ion (NH₄⁺) produces ammonium oleyl sulphate. This is typically achieved during the neutralization step that follows the initial sulphation of oleyl alcohol.

Instead of a sodium base, an ammonium base like ammonium hydroxide is used to neutralize the unstable oleyl sulfuric acid intermediate. This acid-base reaction yields the this compound salt. Patents have described specific processes for the preparation of high-quality this compound. google.com Furthermore, this approach can be adapted to incorporate substituted ammonium counter-ions, such as in the preparation of N-(l-ethyl-2-hydroxy ethyl)this compound, demonstrating the versatility of the neutralization step in creating structurally diverse molecules. google.com The use of ammonium sulfate (B86663) as a reagent in related sulphation reactions has also been documented. unmul.ac.id

Impact of Synthetic Parameters on Oleyl Sulphate Structure and Purity

A primary challenge during synthesis is to prevent the sulphating agent from reacting with the carbon-carbon double bond, which would result in a saturated, less effective compound. epo.org The choice of sulphating agent is therefore critical. Milder reagents are preferred to maximize the retention of the double bond. For example, using sulfamic acid as the sulphating agent has been shown to successfully produce sodium oleyl sulphate with a double bond retention rate as high as 95.69%. researchgate.net

Other key reaction parameters include temperature, reactant ratios, and reaction time.

Temperature: Sulphation reactions are typically conducted at controlled, low-to-moderate temperatures, often in the range of 0°C to 50°C, to minimize side reactions. epo.org

Molar Ratio: The molar ratio of the alcohol to the sulphating agent is carefully controlled, often with a slight excess of the sulphating agent, to ensure complete conversion. For example, in continuous sulphonation with SO₃, a molar ratio of the reactive sites (hydroxyl and double bond) to SO₃ of 1:1.01 to 1:1.10 is used. google.com

Reaction Time: The duration of the reaction is optimized to ensure completion, typically ranging from a few hours to as long as 48 hours depending on the specific reactants and conditions. epo.org

The progress of the synthesis can be monitored by tracking key chemical values. A successful reaction is indicated by a significant decrease in the acid value (AV) and saponification value (SV) of the mixture, and a hydroxyl value (HV) that approaches zero, signifying the conversion of the alcohol. ripublication.com

Table 1: Comparison of Sulphating Agents and Their Impact on Synthesis

| Sulphating Agent | Typical Application | Key Considerations |

| Sulfamic Acid | High-purity oleyl sulphates | Known to be mild and selective, leading to high retention of the double bond (>95%). researchgate.net |

| Sulfur Trioxide (SO₃) | Industrial-scale production | Highly reactive; often used in continuous membrane reactors. Requires careful temperature control (40-80°C cooling) to manage reactivity. google.com |

| Chlorosulfonic Acid | General sulphation | A strong and effective sulphating agent, but can lead to side reactions if not properly controlled. engrxiv.org |

| Amine-SO₃ Complexes | Selective sulphation | Used to prepare unsaturated sulphate esters without attacking the double bonds. epo.org |

Table 2: Influence of Key Synthetic Parameters on Oleyl Sulphate Production

| Parameter | Typical Range/Value | Impact on Product |

| Reaction Temperature | 0°C - 50°C | Lower temperatures help prevent unwanted side reactions at the double bond, improving purity. epo.org |

| Reactant Molar Ratio | 1:1.01 - 1:1.10 (Alcohol:Sulphating Agent) | A slight excess of the sulphating agent ensures complete conversion of the alcohol precursor. google.com |

| Reaction Time | 4 - 48 hours | Must be optimized to allow for complete reaction without promoting degradation or side products. epo.org |

| Neutralizing Agent | Ammonium Hydroxide | Determines the final counter-ion; use of an ammonium base is essential for producing this compound. google.com |

Physicochemical Behavior in Aqueous Systems

Wetting Dynamics on Solid Substrates

The ability of a liquid to spread over a solid surface, known as wetting, is a key functional property of surfactants. For ammonium (B1175870) oleyl sulphate solutions, this behavior is governed by the reduction of surface tension and the adsorption of surfactant molecules at the solid-liquid interface.

The dynamic process of wetting can be observed by measuring the contact angle of a droplet of the surfactant solution on a solid substrate over time. A lower contact angle indicates better wetting. Research on sodium oleyl sulphate has demonstrated its good spreading performance, with the contact angle decreasing significantly over time. researchgate.net

The concentration of the surfactant plays a critical role in wetting dynamics. Below the critical micelle concentration (CMC), surfactant molecules adsorb at the air-liquid and solid-liquid interfaces, leading to a decrease in the contact angle. mdpi.com Above the CMC, the situation can be more complex. While the surface tension of the solution remains relatively constant, the contact angle may continue to decrease due to the ongoing adsorption of surfactant molecules at the solid-liquid interface, sometimes forming structures like semi-micelles. bohrium.com

The nature of the solid substrate is also a determining factor. On hydrophobic surfaces, the hydrophobic oleyl tails of the surfactant molecules adsorb onto the surface, orienting the hydrophilic sulphate heads towards the aqueous phase. This alters the surface from hydrophobic to more hydrophilic, facilitating wetting. mdpi.com

The table below presents data on the dynamic contact angle of a related oleyl-based sulfosuccinate (B1259242) surfactant on a hydrophobic paraffin (B1166041) film, illustrating the effect of concentration on wetting behavior.

| Concentration (mol/L) | Time (s) | Contact Angle (°) |

| 0.001 | 15 | 85.2 |

| 150 | 78.5 | |

| 480 | 72.1 | |

| 0.01 | 15 | 65.4 |

| 150 | 55.8 | |

| 480 | 48.3 | |

| 0.1 | 15 | 30.1 |

| 150 | 15.6 | |

| 480 | 10.2 |

Data adapted from a study on oleyl-based sulfosuccinates, demonstrating the general principles of wetting dynamics for such surfactants. mdpi.com

Emulsion Formation and Stabilization Mechanisms

Ammonium oleyl sulphate is an anionic surfactant recognized for its effectiveness in creating and stabilizing emulsion systems, particularly oil-in-water (O/W) emulsions. Its molecular structure, featuring a hydrophilic sulphate head and a lipophilic oleyl tail, allows it to adsorb at the oil-water interface, a fundamental action for emulsion formation.

In oil-in-water (O/W) emulsions, oil droplets are dispersed within a continuous aqueous phase. nih.gov The primary role of an emulsifier like this compound is to facilitate this dispersion and prevent the droplets from coalescing and separating out. aocs.org As a surface-active agent, it lowers the interfacial tension between the oil and water, which is the force that opposes the formation of an interface between them. nih.govaocs.org This reduction in tension makes it easier to break down larger oil masses into smaller droplets during the emulsification process, resulting in a more stable mixture. fiveable.me

This compound, being an anionic surfactant with an alkyl sulphate structure, is well-suited for this purpose. google.com When added to an oil and water mixture, the surfactant molecules orient themselves at the interface. The hydrophobic oleyl tails penetrate the oil droplets, while the hydrophilic ammonium sulphate heads remain in the surrounding water. aocs.org This arrangement forms a protective barrier around each oil droplet. This barrier is crucial for the stability of the emulsion, preventing the oil droplets from merging, a process known as coalescence, which would lead to the eventual separation of the oil and water phases. nih.govfiveable.me

The effectiveness of surfactants in O/W emulsions is often characterized by the Hydrophile-Lipophile Balance (HLB) scale. Emulsifiers with HLB values greater than 10 are generally more hydrophilic and are thus better at stabilizing O/W emulsions. aocs.org Anionic surfactants like alkyl sulphates are typically used in applications requiring stable O/W emulsions, such as in cosmetics and industrial lubricants. aocs.orggoogle.com

The stability of an emulsion is critically dependent on the properties of the interfacial film formed by the emulsifier at the oil-water boundary. ijirss.com This film acts as a mechanical and electrostatic barrier that prevents dispersed droplets from approaching each other and coalescing. fiveable.me For ionic surfactants like this compound, the stabilization mechanism involves electrostatic repulsion. The anionic sulphate head groups create a negative surface charge on the oil droplets, leading to repulsive forces between them. fiveable.me This electrical double layer is a key factor in preventing agglomeration and maintaining a stable dispersion. fiveable.me

The strength and viscoelasticity of this interfacial film are paramount for long-term stability. ijirss.comresearchgate.net A strong, cohesive film can better withstand mechanical and thermal stresses. The molecular structure of the surfactant influences these properties. The long oleyl chain of this compound contributes to a well-packed, robust film. Research on similar anionic surfactants has shown that the stability of the emulsion is directly related to the strength of this interfacial film. researchgate.net The process of instability, or coalescence, occurs if the liquid film between two colliding droplets ruptures. researchgate.net Therefore, a resilient interfacial film is the most critical factor in preventing emulsion breakdown. researchgate.net

The performance and stability of emulsions stabilized by this compound are sensitive to external conditions such as ionic strength and temperature.

Ionic Strength: For ionic emulsifiers, the ionic strength of the aqueous phase is a significant factor. fiveable.me The addition of electrolytes (salts) can influence the electrostatic repulsion between droplets. Increasing the ionic strength can compress the electrical double layer surrounding the droplets, which may reduce the repulsive forces and potentially decrease emulsion stability. fiveable.me However, some studies on emulsions stabilized by other anionic surfactants have shown that a moderate increase in ionic strength can sometimes improve stability by reducing the interfacial area between oil and water, leading to more uniform droplet sizes. researchgate.netnih.gov For instance, research on Pickering emulsion gels found that the presence of salt, particularly at higher concentrations (200 and 500 mM), improved freeze-thaw stability. nih.gov

Temperature: Temperature affects several properties of an emulsion. An increase in temperature generally decreases the viscosity of the continuous phase (water), which can accelerate droplet movement and increase the rate of collision. nih.gov This can lead to faster coalescence and creaming, thereby reducing emulsion stability. nih.gov Furthermore, temperature can impact the solubility of the surfactant and the properties of the interfacial film. bohrium.com Studies on ammonium alcohol ether sulfate (B86663) (AAES), a related anionic surfactant, have shown that while pressure was a dominant factor for stability at lower temperatures (up to 50°C), temperature became the overriding factor at higher temperatures (75°C and 90°C), accelerating foam decay by promoting faster liquid drainage. nih.gov

| Factor | General Effect on Anionic Surfactant-Stabilized Emulsions | Governing Principles | Source Citation |

|---|---|---|---|

| Increasing Ionic Strength (Salt) | Can decrease stability by screening electrostatic repulsion, but may sometimes improve it by affecting droplet size uniformity. | Compression of the electrical double layer; alteration of interfacial area. | fiveable.meresearchgate.netnih.govnih.gov |

| Increasing Temperature | Generally decreases stability. | Reduces continuous phase viscosity, increases droplet kinetic energy and collision frequency, accelerates drainage. | nih.govnih.gov |

Foaming Characteristics and Mechanisms

This compound, as an anionic surfactant, also exhibits foaming properties, which are relevant in numerous applications. The formation and persistence of foam are governed by the surfactant's influence on surface tension and the properties of the liquid films that constitute the foam structure.

Foamability refers to the ability of a surfactant solution to generate foam upon agitation or gas injection. This property is linked to the surfactant's efficiency in reducing the surface tension of the liquid. mdpi.com A lower surface tension reduces the energy required to create the large surface area of the gas-liquid interfaces that make up a foam, thus enhancing foam formation. mdpi.comresearchgate.net Anionic surfactants are often considered good foaming agents. psu.edu

Foam stability is the measure of a foam's persistence over time. It is a more complex property determined by several concurrent phenomena, including liquid drainage, gas diffusion between bubbles (coarsening), and film rupture (coalescence). bohrium.commdpi.com A stable foam requires a robust and elastic interfacial film. mdpi.com The presence of surfactant molecules at the interface creates repulsive forces that stabilize the thin liquid films (lamellae) between bubbles. researchgate.net Research on oleyl-based sulfosuccinates, which are structurally similar to this compound, indicates that foam stability is not solely dependent on how quickly the liquid drains but also on the intrinsic strength of the liquid film. mdpi.com

Assessments often involve measuring the initial foam volume to quantify foamability and then monitoring the decay of this volume over time (e.g., foam half-life) to determine stability. researchgate.netnih.gov

| Property | Description | Key Influencing Factors | Source Citation |

|---|---|---|---|

| Foamability | The capacity to generate foam. | Reduction of surface tension; surfactant concentration. | mdpi.comresearchgate.net |

| Foam Stability | The longevity of the foam structure. | Strength and viscoelasticity of the interfacial film; liquid drainage rate; gas diffusion. | bohrium.commdpi.comresearchgate.net |

Foam Structure: The initial bubble size distribution is influenced by the foam generation method and the surfactant's ability to lower surface tension rapidly. Over time, the structure evolves. Gas can diffuse from smaller bubbles (higher pressure) to larger ones (lower pressure), a process called Ostwald ripening, which leads to an increase in the average bubble size and can destabilize the foam. nih.gov The presence of additives can also affect the structure; for instance, some polymers can lead to wetter foams with more rounded bubble structures. nih.gov

Colloidal Applications and Emulsion Science Research

For a foam system stabilized by a surfactant like ammonium (B1175870) oleyl sulphate, the rheological properties are fundamentally linked to the interactions between the gas bubbles and the surrounding liquid lamellae. The arrangement and properties of the surfactant molecules at the gas-liquid interface play a pivotal role in determining the bulk rheological behavior of the foam.

The rheological behavior of foams is complex, exhibiting both solid-like and liquid-like characteristics. researchgate.net This dual nature is described as viscoelasticity. At low stress, a foam can behave like a solid, storing energy elastically. However, when the applied stress exceeds a certain value, known as the yield stress, the foam will flow like a liquid. researchgate.net

Key Rheological Parameters for Foam Analysis:

Apparent Viscosity: This is a measure of a foam's resistance to flow. For foams, the apparent viscosity is often shear-rate dependent, typically exhibiting shear-thinning behavior where the viscosity decreases as the shear rate increases. mdpi.comvtt.fi This is because the bubble structure can rearrange and deform in the direction of flow, reducing resistance.

Storage Modulus (G') and Loss Modulus (G''): These are parameters used to characterize the viscoelastic properties of a material. The storage modulus represents the elastic (solid-like) component, indicating the energy stored during deformation. The loss modulus represents the viscous (liquid-like) component, indicating the energy dissipated as heat. acs.org In a stable foam, the storage modulus is typically higher than the loss modulus, indicating a more solid-like, elastic structure. kruss-scientific.com

Yield Stress: This is the minimum stress required to initiate flow in the foam. A higher yield stress is often indicative of a more stable foam structure, as it suggests a greater resistance to deformation and collapse under its own weight or external forces.

Foam Stability: While not a direct rheological property, foam stability is intrinsically linked to rheology. Mechanisms such as liquid drainage, bubble coarsening (Ostwald ripening), and bubble coalescence are all influenced by the rheological characteristics of the foam lamellae. eae.edu.eu For instance, a higher viscosity of the continuous phase can slow down liquid drainage, thereby enhancing foam stability. mdpi.com

Hypothetical Data on Foam Rheology

In the absence of specific experimental data for ammonium oleyl sulphate foams, a hypothetical data table is presented below to illustrate how such findings would typically be organized. This table is for illustrative purposes only and does not represent actual experimental results.

| Rheological Parameter | Hypothetical Value | Conditions |

| Apparent Viscosity (at 10 s⁻¹) | 1.5 Pa·s | 25°C, 1% surfactant concentration |

| Storage Modulus (G') | 80 Pa | 1 Hz frequency, 25°C |

| Loss Modulus (G'') | 15 Pa | 1 Hz frequency, 25°C |

| Yield Stress | 25 Pa | 25°C |

| Foam Half-Life | 1800 s | 25°C |

Detailed Research Findings

Detailed experimental studies on the rheological properties of foams stabilized by this compound would be necessary to provide specific data. Such research would likely investigate the influence of surfactant concentration, temperature, pH, and the presence of electrolytes on the foam's viscoelastic properties and stability. Advanced rheometric techniques, such as oscillatory shear and creep-recovery tests, would be employed to fully characterize the foam's behavior under different conditions. The findings from such studies would be crucial for optimizing the formulation and application of this compound in products where foam structure and stability are critical.

Interactions with Polymers and Biomacromolecules

Polymer-Ammonium Oleyl Sulphate Interactions

The introduction of an anionic surfactant like ammonium (B1175870) oleyl sulphate into a polymer solution can lead to a range of complex behaviors, driven by electrostatic and hydrophobic forces. These interactions govern the formation of new structures, alter the physical properties of the polymer, and influence the adsorption characteristics of the system.

The interaction between polymers and surfactants such as those based on oleyl sulphate can lead to the formation of complex aggregates. In mixtures of anionic and cationic surfactants, which can serve as a model for understanding polymer-surfactant interactions, the formation of vesicles is a common phenomenon. mdpi.com For instance, mixtures of sodium oleyl polyethylene (B3416737) oxide-polypropylene oxide sulfate (B86663) (an anionic surfactant) and a cationic surfactant like alkyltrimethylammonium bromide can self-assemble into vesicles at specific mixing ratios and concentrations. mdpi.comnih.gov This vesicle formation is driven by the neutralization of opposite charges and hydrophobic interactions, which favor the creation of lamellar structures over simple micelles. mdpi.com

Similarly, studies on sodium oleyl sulfate have shown that it forms spherical micelles in aqueous solutions, and the size of these aggregates increases with concentration. researchgate.net At higher concentrations, these systems can form more ordered structures, such as lamellar phase liquid crystals. researchgate.net The tendency to form larger aggregates is also observed in other oleyl-based sulfosuccinates, where some derivatives are capable of forming vesicles spontaneously in solution. mdpi.com This aggregation behavior is crucial as it directly influences the macroscopic properties of the solution.

Table 1: Aggregation Properties of Related Oleyl-Based Surfactants

| Surfactant System | Concentration | Aggregate Type | Average Size | Analytical Method |

|---|---|---|---|---|

| Sodium Oleyl Sulfate (SOS-95) | >CMC (0.028 mmol/L) | Sphere-like micelles | Increases with concentration | DLS, TEM |

| Oleyl-based Sulfosuccinate (B1259242) (MS-OE3) | 0.1 mol/L | Vesicles | - | TEM |

Data compiled from multiple sources. mdpi.comresearchgate.netmdpi.com

The addition of surfactants significantly alters the rheological properties of polymer solutions, a critical factor in applications like enhanced oil recovery (EOR). nih.govnih.gov Polymer solutions are known to be shear-thinning, meaning their viscosity decreases under shear stress. nih.gov The interaction with surfactants can either enhance or diminish this effect.

Research on hydrolyzed polyacrylamide (HPAM), a common polymer in EOR, shows that its extensional resistance is enhanced in the presence of an anionic surfactant. nih.gov This effect was most pronounced around the surfactant's critical micelle concentration (CMC), suggesting that the formation of surfactant-polymer complexes strengthens the polymer network. nih.gov However, the shear viscosity of such systems often shows a monotonic decrease with increasing surfactant concentration. nih.gov

The conformation of polymer chains in solution is key to these rheological changes. In dilute solutions, polymer coils are separate, but above a critical concentration (c*), they overlap and entangle, leading to a sharp increase in viscosity. technologynetworks.com Surfactant binding to the polymer chain can induce conformational changes. For sparsely tethered polymer systems, interactions can lead to more extensive chain entanglement, while densely grafted systems may exhibit more stretched chain conformations, which in turn affects relaxation dynamics and the glass transition temperature. acs.org The rheological behavior of a polymer-surfactant solution is thus a complex function of polymer concentration, molecular weight, surfactant concentration, and the specific interactions between them. nih.govtechnologynetworks.com

The adsorption of surfactants and polymers onto surfaces is fundamental to their function as dispersants, stabilizers, and coating agents. researchgate.net The adsorption of ammonium oleyl sulphate onto a polymeric surface would be governed by a combination of electrostatic interactions and hydrophobic effects. Functional groups such as amine, ammonium, carboxylic acid, and sulfonic acid are commonly used to anchor polymers to particle surfaces. researchgate.net

Studies on related anionic surfactants, such as sodium oleyl sulfate, demonstrate their ability to adsorb at interfaces, significantly lowering the surface tension of water. researchgate.net The efficiency of adsorption can be seen in the surface tension at the CMC (γcmc). For example, a highly pure form of sodium oleyl sulfate (SOS-95) exhibits a γcmc of 31.96 mN/m. researchgate.net

The adsorption process can be complex, sometimes involving a transition from monolayer to bilayer adsorption at the solid/liquid interface as surfactant concentration increases. mdpi.com This transition can lead to non-monotonic changes in properties like surface wetting. mdpi.com The thermodynamic favorability of adsorption at an air/liquid interface is often greater than that of micellization in the bulk solution, indicating a strong tendency for these molecules to accumulate at surfaces. mdpi.com

Interactions with Biological Macromolecules

This compound's amphiphilic nature also dictates its interaction with biological macromolecules like proteins and the lipids that form cell membranes. These interactions are central to fields ranging from biochemistry to pharmacology.

Ammonium sulphate is a well-known agent used in protein chemistry, primarily for fractionation and precipitation. nih.govresearchgate.net Its ability to "salt out" proteins is a classic example of protein-surfactant/salt interaction. researchgate.net At high concentrations, ammonium sulphate reduces the solubility of proteins, causing them to precipitate out of solution, which allows for their separation and purification. nih.govresearchgate.net

The binding of surfactants to proteins can also be studied more directly. A technique using ammonium sulphate has been developed to facilitate the study of protein-ligand interactions by promoting the retention of protein-ligand complexes on cellulose (B213188) ester filters. nih.gov This method is sensitive enough to detect binding proteins in crude extracts and can be used to determine the kinetic parameters of these interactions. nih.gov The addition of ammonium sulphate can lock the protein-ligand complex into a specific conformation, preventing further ligand binding or dissociation. nih.gov

Osmotic pressure measurements have been used to quantify protein-protein interactions in aqueous ammonium sulphate solutions. researchgate.net For proteins like lysozyme, the osmotic second virial coefficient becomes more negative with rising ionic strength, indicating increasingly attractive forces between the protein molecules, which can lead to aggregation and eventually precipitation. researchgate.net

Table 2: Effect of Ammonium Sulphate on Protein Interactions

| Protein System | Effect of Ammonium Sulphate | Observation/Technique |

|---|---|---|

| Rat Liver Cytosol | Fractionation of fatty-acid binding protein | 70% saturation ammonium sulphate yielded a fraction with high affinity for oleic acid. nih.gov |

| Ovalbumin / PEG | Decreased protein concentration for phase separation | At high salt concentrations, ammonium sulphate promotes liquid-liquid phase separation. researchgate.net |

| E. coli Galactose/Maltose Binding Proteins | Promoted retention of protein-ligand complex on filters | Allowed for kinetic analysis of protein-ligand binding. nih.gov |

The interaction of surfactants with phospholipid bilayers, the primary structure of cell membranes, is of significant biological interest. Oleyl-containing surfactants can incorporate into these bilayers, altering their physical properties. Studies with N-oleylethanolamine, a structurally related lipid, show that it forms stable complexes with phospholipid vesicles. nih.gov This interaction leads to a decrease in the phase transition temperature of the lipids and a fluidization of the bilayer, indicating that the compound preferentially partitions into more fluid regions of the membrane. nih.gov

Mixtures of anionic and cationic surfactants, which can include oleyl-based components, have a strong ability to interact with and solubilize phospholipid vesicles, often more so than the individual surfactants alone. nih.govacs.org For example, a mixture of oleyl bis(2-hydroxyethyl)methyl ammonium bromide (a cationic surfactant) and sodium dodecyl sulfate (an anionic surfactant) can form vesicles that effectively solubilize 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine (DOPC) vesicles. nih.govacs.org The strength of this interaction is influenced by the electrostatic attraction between the surfactant aggregates and the vesicle surface. acs.org

Cationic lipids containing quaternary ammonium compounds, when mixed with phospholipids, can also profoundly affect bilayer properties. They can decrease and broaden the phase transition temperature of the phospholipid and reduce the size of vesicles formed from the mixture. nih.gov These findings highlight the significant impact that ammonium- and oleyl-containing surfactants can have on the structure and fluidity of model biological membranes. nih.govnih.gov

Environmental Research and Degradation Studies

Environmental Fate and Distribution Models

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in various environmental compartments, such as water, soil, and sediment. researchgate.netmdpi.com These models integrate data on a chemical's physical and chemical properties, as well as its degradation kinetics, to simulate its behavior in the environment. researchgate.net

For surfactants like ammonium (B1175870) oleyl sulphate, key parameters in these models include their water solubility, vapor pressure, and their tendency to adsorb to organic matter in soil and sediment, which is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). epa.govepa.gov As an anionic surfactant with a long alkyl chain, ammonium oleyl sulphate is expected to partition to organic carbon in sludge and sediments. industrialchemicals.gov.au This adsorption tendency generally increases with the length of the alkyl chain. industrialchemicals.gov.au

Table 2: Organic Carbon-Water Partition Coefficients (Koc) for Sodium Alkyl Sulphates

| Chain Length | Experimental Koc (L/kg) | Sorption Potential | Reference |

|---|---|---|---|

| C8 | 75 | Low | industrialchemicals.gov.au |

| C12 | 290 | Moderate | industrialchemicals.gov.au |

| C14 | 1567 | Strong | industrialchemicals.gov.au |

The data in Table 2 illustrates that as the alkyl chain length increases, the sorption to organic carbon becomes more significant. This suggests that a C18 compound like this compound would have a strong potential to adsorb to sediments and sludge in aquatic environments.

Fate models like the Total Risk Integrated Methodology (TRIM.FaTE) are used to describe the multimedia transport and fate of pollutants, taking into account their release, transport, dispersion, transformation, and deposition. epa.gov Such models are essential for conducting environmental risk assessments and for understanding the potential exposure of ecosystems to surfactants like this compound.

Advanced Analytical and Computational Techniques in Oleyl Sulphate Research

Spectroscopic Characterization Methods (e.g., FT-IR, NMR)

Spectroscopic techniques are fundamental for confirming the chemical structure of synthesized oleyl sulphates and identifying key functional groups. Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose. researchgate.netresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy is employed to verify the successful sulphation of oleyl alcohol and the integrity of the molecule's core components. researchgate.netmdpi.com The presence of specific absorption peaks in the FT-IR spectrum confirms the introduction of the sulphate group and the retention of the oleyl chain's characteristic features. mdpi.comunmul.ac.id For instance, the appearance of strong absorption bands corresponding to the S=O and C-O-S stretching vibrations are definitive indicators of a successful sulphation reaction. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure. researchgate.netuob.edu.ly ¹H NMR is used to identify the protons in different chemical environments within the ammonium (B1175870) oleyl sulphate molecule. researchgate.netresearchgate.net Key signals include those for the olefinic protons of the double bond in the oleyl chain, the methylene (B1212753) protons adjacent to the sulphate group, and the terminal methyl group. uob.edu.lymdpi.com This analysis confirms the structure of the hydrophobic tail and the position of the hydrophilic head group. researchgate.net

The following table summarizes the characteristic spectroscopic data used in the identification of oleyl sulphates.

| Technique | Functional Group | Characteristic Signal/Peak | Significance |

| FT-IR | S=O (Sulphate) | ~1247 cm⁻¹ | Confirms successful sulphation. mdpi.com |

| FT-IR | C-O-S (Sulphate Ester) | ~850 cm⁻¹ and ~735 cm⁻¹ | Indicates the formation of the sulphate ester linkage. mdpi.com |

| FT-IR | C=C (Olefinic) | ~1651 cm⁻¹ | Confirms the presence of the double bond in the oleyl chain. unmul.ac.id |

| ¹H NMR | CH=CH (Olefinic Protons) | ~δ 5.28–5.33 ppm | Verifies the unsaturated nature of the oleyl hydrophobic tail. mdpi.com |

| ¹H NMR | O-CH₂ (Methylene Protons) | ~δ 4.19–4.28 ppm | Identifies the methylene group directly attached to the sulphate ester. mdpi.com |

| ¹H NMR | CH₂-CH=CH (Allylic Protons) | ~δ 1.96–2.33 ppm | Confirms the protons adjacent to the double bond. mdpi.com |

| ¹H NMR | -(CH₂)n- (Methylene Chain) | ~δ 1.2-1.4 ppm | Represents the main part of the aliphatic chain. |

| ¹H NMR | -CH₃ (Terminal Methyl) | ~δ 0.8-0.9 ppm | Identifies the end of the hydrophobic oleyl tail. |

Scattering and Microscopy Techniques (e.g., DLS, TEM, SAXS)

To understand how ammonium oleyl sulphate molecules behave in solution, particularly their tendency to self-assemble into larger structures like micelles, researchers utilize scattering and microscopy techniques. researchgate.netresearchgate.net These methods can determine the size, shape, and arrangement of the aggregates formed. researchgate.net

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles or aggregates in a solution. nih.govanton-paar.com By analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the aggregates, DLS determines their hydrodynamic radius. nih.gov Studies on oleyl sulphate solutions have used DLS to analyze the size of micelles formed above the critical micelle concentration (CMC). researchgate.netresearchgate.net Findings indicate that the size of these aggregates often increases as the surfactant concentration rises. researchgate.net

Transmission Electron Microscopy (TEM) , including cryogenic TEM (cryo-TEM), provides direct visual evidence of the morphology of the aggregates. aimspress.comresearchgate.net By flash-freezing the sample, cryo-TEM allows for the observation of the structures as they exist in solution, preventing artifacts that can be caused by drying. nih.gov TEM studies have revealed that oleyl sulphates can form various types of aggregates, such as spherical micelles, vesicles, and worm-like micelles, depending on factors like concentration and the presence of other substances. researchgate.netresearchgate.netnih.gov

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure of materials on a nanometer scale. hhu.denih.gov In oleyl sulphate research, SAXS is used to determine the shape, size, and internal structure of the self-assembled aggregates in solution. researchgate.netresearchgate.net It is particularly effective for characterizing more ordered structures, such as the lamellar liquid crystal phases that can form at higher surfactant concentrations. researchgate.net SAXS data can provide information on parameters like the layer spacing in these liquid crystalline structures. researchgate.net

Research findings from these techniques are summarized in the table below.

| Technique | Observation | Finding | Reference |

| DLS | Aggregate Size | Spontaneously formed aggregates increase in size with higher concentrations. | researchgate.net |

| DLS/TEM | Vesicle Formation | In mixed systems with other surfactants, vesicles with hydrodynamic diameters around 78-106 nm can form. | mdpi.com |

| TEM | Aggregate Morphology | Sphere-like micelles are observed to form spontaneously in aqueous solutions at the CMC. | researchgate.net |

| TEM | Aggregate Morphology | Depending on the system, oleyl-based surfactants can form vesicles or worm-like micelles. | mdpi.comresearchgate.net |

| SAXS & POM * | Liquid Crystal Structure | At high concentrations, oleyl sulphates can form a lamellar phase liquid crystal structure. | researchgate.net |

*POM: Polarized Optical Microscopy, often used in conjunction with SAXS.

Computational Simulations for Interfacial Phenomena and Aggregation

Computational simulations, particularly molecular dynamics (MD), offer a molecular-level view of the behavior of this compound that complements experimental data. nih.govresearchgate.net These simulations model the interactions between individual surfactant molecules and with the surrounding solvent (water), providing deep insights into the mechanisms of interfacial adsorption and aggregation. researchgate.netacs.org

MD simulations can be used to study the air-water interface, a critical region for surfactant action. researchgate.net These models show how oleyl sulphate molecules arrange themselves at the interface, with their hydrophobic oleyl tails oriented towards the air and their hydrophilic sulphate heads remaining in the water. researchgate.net This orientation is responsible for the reduction in surface tension. Simulations can quantify parameters such as the orientation angle of the surfactant molecules and the density distribution at the interface. researchgate.net

Furthermore, computational models are invaluable for understanding the spontaneous process of micellization. By simulating a system with many surfactant molecules, researchers can observe their self-assembly into aggregates. nih.gov These simulations help to elucidate the driving forces for aggregation, such as the hydrophobic effect, and can predict the likely shape and structure of the resulting micelles. They can also be used to study the effect of adding other molecules, like co-surfactants, on the aggregation behavior. rjpbcs.com For example, simulations have shown how the presence of a cationic surfactant can neutralize the negative charges of the sulphate headgroups at the interface, leading to denser packing. researchgate.net

Future Research Directions and Emerging Applications

Novel Synthetic Approaches and Sustainable Production

The synthesis of ammonium (B1175870) oleyl sulphate is evolving towards more efficient and environmentally benign methodologies. Traditional synthesis often involves the sulfation of oleyl alcohol followed by neutralization with ammonia (B1221849). However, recent research has focused on novel approaches that improve yield, purity, and sustainability.

One innovative approach involves the use of sulfamic acid as a sulfating reagent. This method has been shown to produce sodium oleyl sulfate (B86663) with a high retention rate of the double bond (95.69%), a critical feature for maintaining the properties of the oleyl group. researchgate.net This technique is advantageous as it avoids the use of harsher sulfating agents like sulfur trioxide or chlorosulfonic acid, which can lead to undesirable side reactions and lower yields. researchgate.net Adapting this method for ammonium oleyl sulphate would involve neutralization with ammonia or an ammonium salt.

Another area of exploration is the use of enzymatic catalysis. Lipase-catalyzed esterification has been successfully employed for the synthesis of related compounds like oleyl oleate (B1233923) and ascorbyl-6-oleates. unesp.brmdpi.com This biocatalytic approach offers high selectivity and operates under mild reaction conditions, reducing energy consumption and by-product formation. unesp.br The principles of enzymatic synthesis could potentially be applied to the sulfation of oleyl alcohol, representing a green alternative to conventional chemical methods.

From a sustainability perspective, the production of the raw materials is a key consideration. Oleyl alcohol is typically derived from natural fats and oils, making it a renewable feedstock. mdpi.com The production of ammonia, a key component of this compound, is also undergoing a green revolution. The conventional Haber-Bosch process for ammonia synthesis is energy-intensive and relies on fossil fuels. researchgate.net Emerging sustainable ammonia production technologies focus on using renewable energy sources, such as wind and solar, to power water electrolysis for hydrogen production, which is then combined with nitrogen to produce ammonia. researchgate.net

Furthermore, ammonium sulfate itself can be produced as a byproduct of biogas production, where ammonia is stripped from the digestate and reacted with sulfuric acid. basf.com This circular economy approach provides a more sustainable source of ammonium sulfate for various applications, including the synthesis of surfactants like this compound. basf.com

| Synthesis Parameter | Conventional Method | Novel Approach | Sustainability Advantage |

| Sulfating Agent | Sulfur trioxide, Chlorosulfonic acid | Sulfamic acid, Enzymatic catalysis | Milder reaction conditions, higher selectivity, reduced byproducts researchgate.netunesp.br |

| Oleyl Source | Natural fats and oils | Natural fats and oils | Renewable feedstock mdpi.com |

| Ammonia Source | Haber-Bosch process (fossil fuel-based) | Green ammonia (renewable energy-based), Biogas byproduct | Reduced carbon footprint, circular economy researchgate.netbasf.com |

| Reaction Conditions | High temperature and pressure | Mild conditions (enzymatic) | Lower energy consumption unesp.br |

Targeted Delivery Systems and Material Science Applications

This compound and its closely related analogues are gaining attention in the fields of targeted drug delivery and material science due to their surfactant properties and ability to form self-assembled structures.

In targeted drug delivery, a key application lies in the formation of liposomes and other vesicular systems. An ammonium sulfate gradient across the liposomal membrane is a widely used active loading method for encapsulating weakly basic drugs. unesp.brresearchgate.netdtu.dk This technique involves creating a higher concentration of ammonium sulfate inside the liposomes compared to the external medium. When the drug is added to the external solution, it diffuses across the lipid bilayer in its neutral form. Inside the liposome, the drug becomes protonated and forms a less permeable salt with the sulfate ions, effectively trapping it within the vesicle. unesp.br This method allows for high drug loading efficiencies and sustained release profiles. unesp.brresearchgate.net For instance, liposomal formulations of the local anesthetic ropivacaine (B1680718) prepared with an internal ammonium sulfate solution demonstrated high encapsulation efficiency and prolonged release. unesp.br

The oleyl chain of this compound contributes to the stability and fluidity of the lipid bilayer in these delivery systems. The presence of the cis-double bond in the oleyl group introduces a kink in the hydrocarbon chain, which can influence the packing of lipids and the permeability of the membrane. nih.gov This can be advantageous for controlling the release rate of the encapsulated drug.

In material science, oleyl-based surfactants are utilized in the synthesis of nanoparticles and the formation of complex fluid systems like microemulsions and liquid crystals. nih.govresearchgate.net For example, sodium oleyl sulfate has been used as a surfactant to assist in the interfacial polymerization of polyaniline films, demonstrating its role in directing the structure of advanced materials. The use of a surfactant monolayer at the air-water interface helps in the pre-organization of monomers, leading to the formation of well-ordered polymer films.

Furthermore, oleyl-based surfactants can influence the morphology of nanoparticles during their synthesis. In the preparation of iron oxide nanoparticles, the presence of oleyl alcohol, a precursor to oleyl sulfate, was found to promote the formation of smaller particles. nih.gov By controlling the surfactant system, it is possible to tune the size and shape of the resulting nanoparticles, which in turn dictates their physical and chemical properties for various applications. The ability of oleyl-based surfactants to form vesicles and other aggregates is also being explored. For instance, some oleyl-based sulfosuccinates have been shown to form vesicles in aqueous solutions, which can be utilized as nanocarriers or templates for material synthesis. mdpi.comnih.gov

| Application Area | Specific Use of this compound (or related compounds) | Key Research Finding |

| Targeted Drug Delivery | Creation of an ammonium sulfate gradient in liposomes for active drug loading. | High encapsulation efficiency and sustained release of drugs like ropivacaine. unesp.brresearchgate.net |

| Targeted Drug Delivery | Component of vesicular drug delivery systems. | The oleyl chain influences membrane fluidity and drug release. nih.gov |

| Material Science | Surfactant in the synthesis of polymer films. | Assists in the formation of ordered polyaniline films at interfaces. |

| Material Science | Control agent in nanoparticle synthesis. | Influences the size and morphology of iron oxide nanoparticles. nih.gov |

| Material Science | Formation of self-assembled structures. | Oleyl-based sulfosuccinates can spontaneously form vesicles in aqueous solutions. mdpi.comnih.gov |

Mechanistic Insights into Complex Multicomponent Systems

Understanding the behavior of this compound in complex multicomponent systems is crucial for optimizing its performance in various applications. Research in this area focuses on its phase behavior, aggregation properties, and interactions with other components.

The phase behavior of catanionic surfactant mixtures, which involve mixing an anionic surfactant like sodium oleate with a cationic surfactant, provides valuable insights into the types of structures that can be formed. uni-bayreuth.de These mixtures can form a variety of aggregates, including micelles, vesicles, and lamellar phases, depending on the surfactant concentration, mixing ratio, and the chain length of the surfactants. uni-bayreuth.de The formation of vesicles in these systems is of particular interest for drug delivery and material templating applications. uni-bayreuth.de Studies on sodium oleate mixed with alkyl trimethyl ammonium bromides have shown that vesicle formation is favored at certain mixing ratios and is influenced by the chain length of the cationic surfactant. uni-bayreuth.de

The aggregation behavior of oleyl-based surfactants in aqueous solution has been studied using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM). Sodium oleyl sulfate with a high retention of the double bond has been shown to spontaneously form sphere-like micelles in water at its critical micelle concentration (CMC), with the size of these aggregates increasing with concentration. researchgate.net At higher concentrations, these systems can form more ordered structures like lamellar phase liquid crystals. researchgate.net

The dynamic surface tension of oleyl-based surfactant solutions reveals information about the kinetics of their adsorption at interfaces. The rate at which the surfactant molecules migrate to and arrange themselves at an interface is critical for processes like emulsification and foaming. The adsorption process for surfactants like sodium oleyl sulfate is often controlled by a mixed diffusion-kinetic mechanism. researchgate.net

Furthermore, the interaction of oleyl-based surfactants with other molecules, such as polymers and lipids, is an active area of research. In the context of drug delivery, the interaction of the surfactant with the lipid bilayer of liposomes can affect the stability and permeability of the vesicles. ljmu.ac.uk The incorporation of surfactants can increase the fluidity of the membrane, which can be beneficial for drug release but may also lead to reduced entrapment efficiency if not carefully controlled. ljmu.ac.uk

| System Type | Phenomenon Studied | Key Mechanistic Insight |

| Catanionic Surfactant Mixtures | Phase Behavior | Formation of vesicles, micelles, and lamellar phases is dependent on surfactant ratio and chain length. uni-bayreuth.de |

| Aqueous Surfactant Solutions | Aggregation Behavior | Spontaneous formation of spherical micelles at the CMC, transitioning to lamellar liquid crystals at higher concentrations. researchgate.net |

| Air/Water Interface | Dynamic Surface Tension | Adsorption kinetics are governed by a mixed diffusion-kinetic mechanism. researchgate.net |

| Lipid-Based Vesicles | Surfactant-Lipid Interactions | Incorporation of surfactants can modulate membrane fluidity and permeability. ljmu.ac.uk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.